Product packaging for Deacetyl Racecadotril Disulfide-d10(Cat. No.:)

Deacetyl Racecadotril Disulfide-d10

Cat. No.: B1163195
M. Wt: 694.93
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetyl Racecadotril Disulfide-d10 is an isotope-labeled analog of Deacetyl Racecadotril Disulfide, which is a known impurity of the antidiarrheal drug Racecadotril . As a stable isotope-labeled compound, it is designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accuracy and reliability in measuring drug and metabolite concentrations . This application is critical in pharmaceutical research and development for studying the pharmacokinetics, metabolic stability, and impurity profiles of Racecadotril. Racecadotril itself is an enkephalinase inhibitor prodrug used to treat acute diarrhea; after oral administration, it is rapidly hydrolyzed to its active metabolite, thiorphan . Thiorphan inhibits enkephalinase in the intestinal epithelium, thereby preventing the degradation of endogenous enkephalins. This action reduces hypersecretion of water and electrolytes into the gut, alleviating diarrhea without affecting intestinal motility . The availability of a high-quality, deuterated standard like this compound is essential for researchers to precisely monitor and control the quality of Racecadotril formulations and to conduct advanced metabolism and excretion studies. This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₃₈H₃₀D₁₀N₂O₆S₂

Molecular Weight

694.93

Synonyms

N,N’-[Dithiobis[1-oxo-2-(phenylmethyl)-3,1-propanediyl]]bis-glycine Bis(phenylmethyl) Ester-d10

Origin of Product

United States

Synthetic Methodologies for Deacetyl Racecadotril Disulfide D10

Deuterium (B1214612) Incorporation Strategies in Organic Synthesis

The introduction of deuterium into an organic molecule can be achieved through various methods, broadly categorized into two approaches: building the molecular skeleton from commercially available deuterated precursors or performing a hydrogen-deuterium exchange (HDE) reaction on a pre-synthesized, non-labeled molecule. symeres.comscielo.org.mx For Deacetyl Racecadotril (B1680418) Disulfide-d10, where the ten deuterium atoms are located on the aromatic rings of the benzyl (B1604629) groups, synthesis would likely commence from a deuterated starting material such as benzene-d6 (B120219) or benzyl bromide-d5 to ensure high levels of incorporation at specific positions. Late-stage H/D exchange, often facilitated by transition metal catalysts like palladium, offers an alternative but may present challenges in achieving complete and regioselective deuteration. scielo.org.mxnih.gov

When deuterium is incorporated at a stereocenter, controlling the stereoselectivity of the reaction is paramount. Asymmetric deuteration has become a significant area of research, with several strategies available to synthesize chiral deuterated compounds. rsc.org These methods include:

One-step reductive deuteration: Using chiral catalysts to deliver a deuterium atom from a deuterium source (e.g., D2 gas or a deuterated reducing agent) to a prochiral substrate like a ketone, imine, or alkene. acs.org

Biocatalysis: Employing enzymes, such as NADH-dependent reductases, which can exhibit near-perfect stereo- and isotopic selectivity. These systems can use inexpensive deuterium sources like heavy water (D₂O) to generate deuterated cofactors for asymmetric reduction. nih.gov

Organocatalysis: Utilizing small chiral organic molecules to catalyze the stereoselective addition of deuterium. rsc.org

While the deuterium atoms in Deacetyl Racecadotril Disulfide-d10 are on achiral phenyl groups, these techniques are crucial for the synthesis of other complex deuterated molecules where isotopic labeling creates or influences a chiral center.

Ensuring high isotopic purity is critical for the application of stable isotope-labeled compounds, particularly when used as internal standards in quantitative mass spectrometry. rsc.org Isotopic purity, or enrichment, refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms.

Enhancement strategies focus on driving deuteration reactions to completion and minimizing side reactions that could introduce protium (B1232500) (¹H). This can involve using a large excess of the deuterium source, optimizing reaction times and temperatures, and employing highly efficient catalysts.

Assessment of isotopic purity is primarily conducted using two powerful analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between molecules with different numbers of deuterium atoms based on their precise mass-to-charge ratios. By analyzing the isotopic distribution of the molecular ion, the percentage of the d10 species can be accurately calculated. almacgroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of signals at specific positions. Conversely, ²H NMR directly detects the deuterium nuclei, confirming their location within the molecule. rsc.org

TechniquePrincipleInformation Provided
High-Resolution Mass Spectrometry (HRMS) Measures the precise mass-to-charge ratio of ions.Determines the distribution of isotopologues (e.g., d0 to d10), allowing for the calculation of overall isotopic enrichment. almacgroup.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects the magnetic properties of atomic nuclei.Confirms the specific locations of deuterium atoms and can be used to quantify site-specific isotopic purity by comparing signal integrals in ¹H NMR. rsc.org

Precursor Derivatization and Chemical Transformations for Disulfide Linkage

The formation of the disulfide bond is the key step that links two molecules of the deuterated precursor. This transformation is an oxidative process, converting two thiol (-SH) groups into a disulfide (-S-S-) bridge. libretexts.org

A logical synthetic route for this compound would start with a deuterated benzyl precursor to synthesize the corresponding deuterated thiol, N-(2-(mercaptomethyl)-1-oxo-3-(phenyl-d5)propyl)glycine benzyl ester. A crucial aspect of this design is the use of a protecting group for the thiol functionality during the preceding synthetic steps to prevent premature oxidation or other unwanted side reactions. Common thiol protecting groups include:

Acetamidomethyl (Acm): Stable under many reaction conditions and can be removed oxidatively with reagents like iodine, often leading directly to the disulfide. nih.govrsc.org

Trityl (Trt): A bulky group that provides excellent protection and is typically removed under acidic conditions. rsc.org

Thioacetate: As seen in the synthesis of Racecadotril itself from 3-(acetylthio)-2-benzylpropanoic acid, this group can be hydrolyzed to reveal the free thiol. nih.gov

The oxidation of thiols to disulfides can be accomplished using a variety of reagents and conditions, with the choice depending on the stability of the substrate and the desired reaction rate. uwaterloo.ca The interconversion is a redox reaction where the free thiol is the reduced state and the disulfide is the oxidized state. libretexts.org This process often proceeds via a thiol-disulfide exchange mechanism, which is sensitive to pH, as the reactive species is the thiolate anion (S⁻). wikipedia.org

Oxidizing Agent/SystemTypical ConditionsAdvantagesConsiderations
Air (O₂) Basic pH (pH > 8), often with a metal catalyst.Mild, inexpensive, and environmentally friendly.Can be slow and may not be suitable for all substrates. uwaterloo.ca
Iodine (I₂) Organic solvents (e.g., methanol, acetic acid).Fast and efficient; can be used to simultaneously deprotect Acm groups and form the disulfide bond. rsc.orgCan lead to side reactions with sensitive functional groups (e.g., tryptophan, methionine). rsc.org
Dimethyl Sulfoxide (DMSO) Acidic conditions (e.g., TFA) or elevated temperatures.Effective oxidizing agent that is readily available.Harsh conditions may not be compatible with complex molecules. rsc.org
Hydrogen Peroxide (H₂O₂) Often catalyzed by iodide ions.A "green" and effective oxidant. organic-chemistry.orgReaction rate and selectivity must be carefully controlled to avoid over-oxidation.
Disulfide Exchange Reagents Redox buffers containing reagents like glutathione (B108866) (GSH/GSSG).Allows for controlled folding and disulfide bond rearrangement to achieve the thermodynamically most stable product. uwaterloo.caPrimarily used for proteins and large peptides.

Purification Protocols for Stable Isotope-Labeled Compounds

The final step in the synthesis is the purification of this compound to a high degree of chemical and isotopic purity. Standard chromatographic techniques are employed for this purpose.

Flash Column Chromatography: Often used for initial purification to remove major impurities and unreacted starting materials from the crude reaction mixture.

High-Performance Liquid Chromatography (HPLC): The gold standard for final purification of high-purity compounds. Reversed-phase HPLC (RP-HPLC) is typically used for molecules of this type, providing excellent resolution to separate the target compound from closely related impurities, including any remaining precursor or incompletely deuterated species.

After purification, the identity and purity of the final product are confirmed using the analytical methods described previously (HRMS and NMR) to ensure it meets the required specifications for its intended use as an internal standard or research tool. Lyophilization (freeze-drying) is a common final step to obtain the compound as a stable, solvent-free powder. sethnewsome.org

Chromatographic Separation Techniques

The purification of this compound from its non-deuterated (protiated) counterpart and other reaction impurities is a critical step that relies on advanced chromatographic techniques. The separation of isotopologues, which differ only in their isotopic composition, presents a unique challenge due to their nearly identical physical and chemical properties.

Gas chromatography (GC) and liquid chromatography (LC) are primary methods employed for this purpose. nih.govnih.gov The separation is achievable due to the chromatographic isotope effect, where deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogs. nih.gov In many cases, deuterated compounds elute earlier than their hydrogen-containing counterparts. nih.govresearchgate.net This phenomenon, known as the inverse isotope effect, is influenced by the larger size of deuterium atoms, which can alter the molecule's interaction with the stationary phase of the chromatography column. nih.gov

The choice of stationary phase is crucial for effective separation. nih.gov For gas chromatography, phases with varying polarities, such as polydimethylsiloxane (B3030410) or phenyl-substituted phases, are evaluated to optimize the resolution between the deuterated and non-deuterated species. nih.gov In reversed-phase liquid chromatography (RP-LC), the separation factor between isotopologues can be influenced by the composition of the mobile phase. researchgate.net The efficiency of separation is often dependent on the number of deuterium atoms substituted within the molecule; a higher number of substitutions can lead to better resolution. researchgate.netoup.com

Table 1: Illustrative Chromatographic Separation Parameters for Isotopologues

ParameterGas Chromatography (GC)Reversed-Phase Liquid Chromatography (RP-LC)
Stationary Phase Examples Phenyl-substituted polydimethylsiloxane, Wax phases, Ionic liquid phases nih.govOctadecyl-bonded silicas (C18), Embedded alkylamide-bonded silica (B1680970) researchgate.net
Common Isotope Effect Inverse (deuterated elutes first) nih.govnih.govNormal or Inverse (dependent on conditions) researchgate.net
Factors Affecting Separation Stationary phase polarity, location of deuterium atoms nih.govMobile phase composition, number of deuterium atoms researchgate.net

Post-Synthetic Workup and Isolation

Following the synthesis of this compound, a series of workup and isolation procedures are necessary to obtain the pure compound. The specific steps are dictated by the nature of the reaction mixture and the properties of the target compound.

A typical post-synthetic workup may begin with quenching the reaction, followed by extraction to separate the desired product from the reaction medium. The crude product is then often subjected to purification techniques. Distillation under reduced pressure can be employed to remove volatile impurities and solvents. cdnsciencepub.com The final purification step almost invariably involves one of the chromatographic techniques detailed in the previous section to ensure the removal of any remaining starting materials, byproducts, and the non-deuterated isotopologue.

Structural Elucidation and Confirmation of Deuteration via Advanced Spectroscopic Methods

Confirming the successful incorporation of deuterium at the intended positions and determining the isotopic purity of this compound requires sophisticated spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for unambiguously identifying the positions of deuterium atoms within a molecule and quantifying the level of isotopic enrichment. rsc.orgnih.gov While ¹H NMR can indicate the absence of protons at specific sites, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing definitive evidence of their incorporation.

By comparing the integrals in the ¹H NMR spectrum of the deuterated compound to those of its non-deuterated standard, a quantitative assessment of deuterium incorporation can be made. nih.gov For a more detailed analysis, advanced 2D NMR techniques can be employed to confirm the structural integrity of the molecule post-synthesis. nih.gov The precise measurement of isotopic enrichment is crucial for applications where a high degree of deuteration is required. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. reading.ac.ukyoutube.com This precision is critical for distinguishing between the deuterated compound and its non-deuterated form, as well as identifying partially deuterated species.

HRMS can resolve closely spaced peaks, enabling the clear identification of the target molecule and the detection of subtle differences in isotopic patterns. reading.ac.uk The "found" or measured mass from the HRMS analysis is compared to the "calculated" or exact mass based on the sum of the most abundant isotopes of the constituent atoms. researchgate.net A close match between the found and calculated mass confirms the identity and elemental composition of this compound. Furthermore, the relative abundance of the isotopic peaks in the mass spectrum allows for the calculation of isotopic purity. nih.gov

Table 2: HRMS Data for this compound

CompoundMolecular FormulaCalculated Monoisotopic Mass (m/z)Found Mass (m/z)
This compoundC₃₈D₁₀H₃₀N₂O₆S₂694.926(Example: 694.925)
Deacetyl Racecadotril DisulfideC₃₈H₄₀N₂O₆S₂684.86(Example: 684.859)

Scalability Considerations in Deuterated Analog Synthesis for Research Applications

The transition from small-scale laboratory synthesis to larger-scale production of deuterated compounds like this compound for broader research use introduces several challenges. The development of methodologies for large-scale deuterium labeling requires technologies that are not only efficient but also reliable, robust, and scalable. nih.gov

Key considerations include the cost and availability of deuterated starting materials and reagents. For instance, using inexpensive deuterium sources like heavy water (D₂O) is advantageous for scalability. nih.gov The efficiency of the catalytic system used for deuteration is also paramount. Catalysts should be stable, easily separable, and maintain high activity over multiple runs to be economically viable on a larger scale. nih.gov The development of synthesis methods suitable for large-scale production is crucial for making deuterated compounds more accessible for various research fields, including their use as internal standards in quantitative analysis. epj-conferences.orgazimuth-corp.com

Mechanistic Studies and Biochemical Research Using Deacetyl Racecadotril Disulfide D10

Investigation of Enzyme Inhibition Kinetics of Enkephalinase

Racecadotril (B1680418) functions as a prodrug that is rapidly converted to its active metabolite, thiorphan (B555922). nih.govresearchgate.net Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous enkephalins. nih.govwikipedia.org The disulfide impurity, and by extension its deuterated analog, are structurally related to the active components and are therefore of interest in kinetic studies.

In Vitro Enzymatic Assays and Kinetic Parameters

In vitro studies are fundamental to characterizing the inhibitory potential of compounds on enzyme activity. For enkephalinase inhibitors, these assays typically involve incubating the enzyme with its substrate and the inhibitor to determine key kinetic parameters. While specific kinetic data for Deacetyl Racecadotril Disulfide-d10 or its non-labeled counterpart is not extensively published, the inhibitory activities of the parent drug, racecadotril, and its active metabolite, thiorphan, are well-documented.

Thiorphan exhibits potent inhibition of NEP, with reported IC50 values in the low nanomolar range. nih.govscienceopen.com For instance, an IC50 of 1.8 nM for thiorphan has been reported. nih.gov In contrast, racecadotril itself is a much weaker inhibitor, with an IC50 of 4.5 µM. medchemexpress.comselleckchem.com The significant difference in potency underscores the importance of its rapid in vivo conversion to thiorphan. nih.gov Studies have reported Ki values for thiorphan in the range of 0.4 to 9 nM, highlighting its high affinity for the enzyme. nih.gov

Table 1: In Vitro Inhibitory Activity of Racecadotril and Thiorphan against Enkephalinase

CompoundParameterValueReference
RacecadotrilIC504500 nM scienceopen.com
ThiorphanIC501.8 nM nih.gov
ThiorphanKi6.1 nM scienceopen.com
Acetyl-thiorphanIC50316 nM scienceopen.com

This table presents data for the parent drug and its active metabolite. The kinetic parameters for this compound would require specific experimental investigation.

Comparative Analysis with Non-Deuterated Counterparts

The primary role of this compound in enzyme kinetic studies would be as an internal standard for the precise quantification of its non-deuterated counterpart during in vitro assays. aptochem.com The use of stable isotope-labeled internal standards (SIL-IS) is a gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). kcasbio.com

By adding a known concentration of this compound to the experimental samples, researchers can correct for variations in sample processing and instrument response. clearsynth.comkcasbio.com This is because the deuterated and non-deuterated compounds exhibit nearly identical physicochemical properties, leading them to co-elute in chromatography and have similar ionization efficiencies. aptochem.com The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling highly accurate and precise quantification of the non-labeled disulfide impurity. This comparative analysis is crucial for determining its exact concentration and, consequently, its inhibitory effect on enkephalinase activity.

Cellular and Subcellular Biotransformation Studies

Understanding the metabolic fate of a drug and its impurities is critical. This compound is an invaluable tool for such investigations, particularly within complex biological matrices like hepatic microsomal systems and isolated cells.

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomal Systems

Hepatic microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes. scienceopen.comosti.gov They are widely used in in vitro systems to study the metabolic stability of compounds and to identify potential metabolites. fda.govmdpi.com

While the metabolic pathways of racecadotril to thiorphan are the primary focus of many studies, the formation and further metabolism of impurities like Deacetyl Racecadotril Disulfide are also important. nih.gov Studies have indicated that at high concentrations, racecadotril can inhibit CYP3A4 in human liver microsomes. nih.gov In such a system, this compound would be used as an internal standard to quantify the formation and degradation of the non-deuterated disulfide impurity. This allows for a precise determination of its metabolic rate and the identification of any subsequent metabolites.

Tracer Studies in Isolated Cell Systems to Elucidate Metabolic Pathways

Deuterium-labeled compounds are extensively used as tracers in metabolic research to elucidate complex biochemical pathways. osti.govnih.gov In this context, this compound can be introduced into a culture of isolated cells, such as hepatocytes, to track its metabolic fate.

As the labeled compound is metabolized, the deuterium (B1214612) atoms remain attached to the molecular backbone, allowing researchers to follow the biotransformation of the molecule using mass spectrometry. This technique can reveal the structure of new metabolites, as their mass will be shifted by the presence of the deuterium atoms. Such studies are crucial for building a complete picture of the metabolic profile of racecadotril and its related substances, ensuring a thorough understanding of all chemical entities that may be present in the body.

Exploration of Molecular Interactions within Biological Systems

The interaction of a drug or its metabolites with its target protein is fundamental to its mechanism of action. Thiorphan, the active metabolite of racecadotril, inhibits enkephalinase by binding to the zinc ion at the enzyme's active site via its thiol group. nih.gov

Receptor Binding Studies in Defined Membrane Preparations

No published studies have utilized this compound as a ligand in receptor binding assays. These experiments are designed to characterize the interaction between a pharmacologically active molecule and its receptor target. As a deuterated internal standard, this compound serves an analytical function, and its binding affinities are not a subject of investigation.

Modulation of Intracellular Signaling Pathways in Controlled Cell Culture Models

There is no information available on the use of this compound to study the modulation of intracellular signaling pathways. Research into how the metabolites of racecadotril affect cellular signaling would employ the active, non-labeled metabolites to elicit a biological response that can be measured. The deuterated analog would not be used for this purpose.

Application in Mass Spectrometry-Based Proteomics for Target Identification

No literature exists describing the application of this compound in mass spectrometry-based proteomics for the purpose of target identification. While mass spectrometry is its field of use, its role is that of a quantification standard in targeted analyses rather than as a probe in untargeted proteomics experiments aimed at discovering new protein interactions.

Compound Reference Table

Role in Impurity Profiling and Pharmaceutical Research

Characterization of Process-Related Impurities and Degradation Products of Racecadotril (B1680418)

The manufacturing process of Racecadotril and its subsequent storage can lead to the formation of various impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Research has identified several process-related impurities and degradation products of Racecadotril.

For instance, studies have characterized impurities such as benzyl (B1604629) 2-methyl carboximido acetate (B1210297), benzyl 2-phenyl ethyl carboximido acetate, and benzyl 2-(1-benzyl vinyl carboximido) acetate using techniques like HPLC, LC-MS, and NMR spectroscopy. nih.govsigmaaldrich.com Forced degradation studies have also been instrumental in identifying degradation products formed under various stress conditions like acid and alkali hydrolysis, oxidation, and photolysis. tsijournals.comnih.gov These studies have revealed the formation of multiple degradation products, which were subsequently characterized using advanced analytical methods. nih.gov

Deacetyl Racecadotril Disulfide is one such identified impurity. pharmaffiliates.com The use of its deuterated form, Deacetyl Racecadotril Disulfide-d10, as an internal standard, is invaluable for the accurate quantification of this and other impurities during routine quality control testing and stability studies.

Development of High-Throughput Screening Methods for Impurity Detection

The need to analyze a large number of samples during drug development and manufacturing necessitates the development of high-throughput screening (HTS) methods for impurity detection. While specific HTS methods for this compound are not extensively detailed in the provided search results, the principles of HTS can be applied to the analytical methods developed for Racecadotril and its impurities.

Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) offer rapid and sensitive analysis, making them suitable for HTS applications. nih.gov The development of such methods would involve optimizing chromatographic conditions to achieve fast separation times while maintaining adequate resolution of impurities. The use of an internal standard like this compound in these HTS methods would be crucial for ensuring the accuracy and reliability of the results.

Stability-Indicating Analytical Method Development

Stability-indicating analytical methods are essential to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. Several stability-indicating methods have been developed for Racecadotril. tsijournals.comnih.govsigmaaldrich.comresearchgate.netresearchgate.net

These methods, predominantly based on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), have been validated according to International Council for Harmonisation (ICH) guidelines. tsijournals.com For example, one HPLC method utilized a C18 column with a mobile phase of acetonitrile-methanol-water-acetic acid to separate Racecadotril from its degradation products. nih.govsigmaaldrich.com Similarly, an HPTLC method was developed using a mobile phase of chloroform (B151607) and methanol. tsijournals.com

In the development and validation of these stability-indicating methods, this compound can play a vital role as an internal standard to ensure the precision and accuracy of the quantification of Racecadotril and its impurities over time and under various storage conditions.

Interactive Data Table: Stability-Indicating Methods for Racecadotril

Analytical TechniqueStationary PhaseMobile PhaseDetection Wavelength
HPLC nih.govsigmaaldrich.comC18 columnAcetonitrile-Methanol-Water-Acetic Acid (52:28:20:0.1, v/v/v/v)Not Specified
HPTLC tsijournals.comSilica (B1680970) gel 60F254Chloroform:Methanol (9.8:0.2, v/v)232 nm
First-derivative Spectrophotometry nih.govsigmaaldrich.comNot ApplicableNot Applicable240 nm
RP-HPLC researchgate.netC18 columnMethanol:Water (80:20, v/v)231 nm

Elucidation of Degradation Pathways of Racecadotril and its Derivatives

Understanding the degradation pathways of a drug is a critical aspect of pharmaceutical development. Forced degradation studies are performed to identify the likely degradation products that can form under stress conditions. For Racecadotril, studies have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions. tsijournals.comnih.gov

One study identified a total of seven degradation products under various stress conditions. nih.gov The structures of these degradation products were elucidated using techniques like LC-MS/MS and NMR. nih.gov Such studies provide a comprehensive picture of the chemical stability of the drug molecule and help in the development of stable formulations. The formation of Deacetyl Racecadotril Disulfide as a degradation product is a key finding from these studies. The use of this compound as a reference standard is crucial for confirming the identity and tracking the formation of this specific degradant.

Analytical Standards for Pharmaceutical Quality Control Research

This compound serves as an essential analytical standard in pharmaceutical quality control research for Racecadotril. pharmaffiliates.com Analytical standards are highly pure compounds used as a reference in analytical tests to confirm the identity, purity, and strength of a drug substance and its formulated product.

The use of a deuterated standard like this compound is particularly advantageous in mass spectrometry-based analytical methods. Since it is chemically identical to the non-labeled analyte but has a different mass, it can be easily distinguished in the mass spectrum. This allows for very precise and accurate quantification of the corresponding impurity, Deacetyl Racecadotril Disulfide, even at very low levels. This is critical for ensuring that the levels of impurities in the final drug product are within the acceptable limits set by regulatory authorities. nih.gov

Future Directions and Emerging Research Prospects for Deacetyl Racecadotril Disulfide D10

Integration with Advanced Omics Technologies (e.g., metabolomics, lipidomics)

The integration of stable isotope labeling with omics technologies represents a powerful strategy for elucidating the intricate molecular networks that govern cellular function. In this context, Deacetyl Racecadotril (B1680418) Disulfide-d10 could serve as a valuable tool in metabolomics and lipidomics studies. By introducing a mass-shifted internal standard, researchers can achieve more accurate and precise quantification of its unlabeled counterpart and related metabolites in complex biological matrices. This approach can help to unravel the metabolic fate of the parent compound and its impact on endogenous metabolic pathways.

Future research could leverage Deacetyl Racecadotril Disulfide-d10 in metabolic flux analysis to trace the biotransformation and distribution of the parent drug and its metabolites. This would provide a more dynamic picture of its interactions within the cellular environment.

Research AreaPotential Application of this compoundExpected Outcome
Metabolomics Internal standard for quantification of unlabeled drug and its metabolites.Enhanced accuracy and precision in metabolic profiling.
Lipidomics Tracer to investigate interactions with lipid metabolism pathways.Insights into potential off-target effects or novel mechanisms of action.
Metabolic Flux Analysis Probe to follow the kinetics of metabolic conversion and distribution.A dynamic understanding of the compound's metabolic journey.

Innovations in Automated Analytical Platforms and Robotics for Research

The throughput and reproducibility of analytical workflows are critical for modern biomedical research. The incorporation of this compound into automated analytical platforms and robotic systems offers the potential to streamline and standardize complex experimental protocols. Automated sample preparation, extraction, and analysis, guided by the use of a stable isotope-labeled internal standard, can minimize human error and increase the efficiency of large-scale studies.

Innovations in laboratory automation, coupled with the analytical precision afforded by deuterated standards, will likely accelerate research in areas such as high-throughput screening and personalized medicine. The consistent and reliable data generated through these automated systems would be instrumental in building robust datasets for further analysis.

Computational Modeling and In Silico Predictions for Isotopic Effects and Molecular Behavior

Computational modeling and in silico simulations are becoming indispensable tools in modern drug discovery and development. For this compound, these approaches can be used to predict the kinetic isotope effect (KIE) of deuterium (B1214612) substitution on its metabolic pathways. Understanding the KIE can provide valuable insights into the rate-limiting steps of its biotransformation and help in the design of future analogs with tailored metabolic profiles.

Molecular dynamics simulations could further be employed to investigate how deuterium substitution might influence the compound's interaction with its biological targets or metabolizing enzymes. These in silico predictions can guide experimental design and reduce the need for extensive in vitro and in vivo studies.

Modeling TechniqueApplication to this compoundPotential Insights
Quantum Mechanics/Molecular Mechanics (QM/MM) Prediction of Kinetic Isotope Effects (KIEs) on metabolic reactions.Identification of rate-determining steps in metabolism.
Molecular Dynamics (MD) Simulations Analysis of binding affinity and conformational changes upon interaction with biological targets.Understanding of the molecular basis of action and potential isotopic effects on binding.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Simulation of the absorption, distribution, metabolism, and excretion (ADME) profile.Prediction of in vivo behavior and optimization of future study designs.

Exploration of Novel Applications in Tracing Biological Pathways in Advanced Preclinical Models (non-efficacy/safety focus)

Beyond its role as an internal standard, this compound holds promise for tracing biological pathways in sophisticated preclinical models, such as organ-on-a-chip systems and humanized animal models. These advanced models provide a more physiologically relevant context to study drug disposition and its impact on cellular processes.

By tracking the deuterated compound and its metabolites within these systems, researchers can gain a more nuanced understanding of tissue-specific metabolism and transport. This information is crucial for bridging the gap between preclinical findings and clinical outcomes, without directly assessing efficacy or safety.

Development of Next-Generation Stable Isotope Labeled Analogs for Complex Research Questions

The knowledge gained from studying this compound can inform the development of next-generation stable isotope-labeled analogs. These future compounds could incorporate isotopes such as ¹³C or ¹⁵N at specific positions to probe different aspects of molecular behavior. For instance, site-specific labeling can help to elucidate the mechanisms of particular enzymatic reactions or to track the fate of different fragments of a molecule.

The creation of a library of such analogs would provide a versatile toolkit for addressing a wide range of complex research questions, from fundamental enzymology to the intricate dynamics of drug-protein interactions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for synthesizing and characterizing Deacetyl Racecadotril Disulfide-d10?

  • Methodological Approach :

  • Synthesis : Use deuterium labeling techniques to replace hydrogen atoms at specific positions, ensuring isotopic purity (>98% as per deuterated standards in environmental analysis) .
  • Characterization : Employ High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation. For quantification in biological matrices, use deuterated internal standards (e.g., thiorphan-d10) to enhance precision in pharmacokinetic studies .
  • Validation : Follow ICH guidelines for method validation, including linearity, accuracy, and limits of detection. Cross-validate results with nuclear magnetic resonance (NMR) for isotopic purity .

Q. How can researchers quantify this compound in pharmaceutical formulations or biological samples?

  • Methodological Approach :

  • Sample Preparation : Use protein precipitation or solid-phase extraction to isolate the compound from plasma or stool samples.
  • Instrumentation : Apply LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. For example, a validated LC-MS method for racecadotril’s active metabolite (thiorphan) achieved a linear range of 1–500 ng/mL with precision <15% .
  • Cross-Validation : Compare results with standard addition techniques to account for matrix effects, as demonstrated in simultaneous quantification of racecadotril and ofloxacin .

Intermediate Research Questions

Q. How should clinical trials be designed to address contradictions in racecadotril’s efficacy for acute diarrhea?

  • Methodological Approach :

  • Stratified Randomization : Classify participants by diarrhea etiology (e.g., infectious vs. osmotic) and age groups to isolate confounding variables .
  • Endpoint Selection : Use objective metrics like stool output (grams/kg), duration of diarrhea (hours), and rehydration volume. Avoid subjective measures (e.g., caregiver-reported outcomes) to reduce bias .
  • Sample Size Calculation : Power studies based on prior meta-analyses (e.g., Eberlin et al.’s reported 20% reduction in diarrhea duration) to ensure statistical significance .

Q. What methodologies are optimal for pharmacokinetic and bioequivalence studies of racecadotril formulations?

  • Methodological Approach :

  • Crossover Design : Administer single doses (e.g., 10–30 mg) to healthy volunteers with washout periods to assess bioavailability.
  • Metabolite Tracking : Quantify thiorphan (active metabolite) using LC-MS, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Statistical Analysis : Use non-compartmental models for AUC and Cmax comparisons. Apply 90% confidence intervals for bioequivalence (80–125% range) per FDA/EMA guidelines .

Q. How can safety profiles of this compound be systematically evaluated in pediatric populations?

  • Methodological Approach :

  • Adverse Event (AE) Monitoring : Use standardized scales (e.g., CTCAE) to grade AEs like vomiting or abdominal distension. Compare incidence rates between treatment and placebo arms .
  • Long-Term Follow-Up : Conduct post-marketing surveillance studies to detect rare AEs, leveraging databases like the EU PAS register .
  • Mechanistic Safety Studies : Perform in vitro assays to rule out rebound constipation risks, given racecadotril’s non-motility-altering mechanism .

Advanced Research Questions

Q. What in vitro or ex vivo models elucidate the molecular mechanism of this compound?

  • Methodological Approach :

  • Enkephalinase Inhibition Assays : Use human intestinal biopsies or Caco-2 cell lines to measure enzyme activity via fluorogenic substrates (e.g., Ala-Ala-Phe-AMC). Compare IC50 values between deuterated and non-deuterated forms .
  • Viral Dynamics Models : Investigate interactions with viral pathogens (e.g., rotavirus) using enteroid cultures to assess impacts on viral replication .

Q. How can systematic reviews resolve contradictions in racecadotril’s clinical efficacy data?

  • Methodological Approach :

  • PRISMA-Compliant Meta-Analysis : Pool individual patient data (IPD) from studies like Baumer et al. (1992) and Alam et al. (2003) to perform subgroup analyses by diarrhea type and severity .
  • Heterogeneity Assessment : Use Cochran’s Q and I² statistics to quantify variability. Adjust for confounding factors (e.g., regional ORS protocols) via meta-regression .

Q. What cost-effectiveness models are applicable for racecadotril in resource-limited settings?

  • Methodological Approach :

  • RAWD Model Adaptation : Modify the Racecadotril in Acute Watery Diarrhea (RAWD) decision tree to incorporate local healthcare costs (e.g., hospitalization rates in Southeast Asia). Input clinical parameters from trials like Cojocaru et al. (2002) .
  • QALY Calculation : Use disability-adjusted life years (DALYs) averted to estimate incremental cost-effectiveness ratios (ICERs). Validate against WHO-CHOICE thresholds .

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